molecular formula C22H20NO6- B12368641 D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(2-propen-1-yl) ester

D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(2-propen-1-yl) ester

Cat. No.: B12368641
M. Wt: 394.4 g/mol
InChI Key: FBNFRRNBFASDKS-LJQANCHMSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-d-asp(oall)-oh typically involves the protection of the amino group of aspartic acid with the Fmoc group. This is followed by the esterification of the carboxyl group with an allyl group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the protection and esterification reactions .

Industrial Production Methods

In industrial settings, the production of Fmoc-d-asp(oall)-oh is carried out using large-scale reactors and automated systems to ensure high yield and purity. The process involves multiple steps, including the purification of intermediates and the final product using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Fmoc-d-asp(oall)-oh undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving Fmoc-d-asp(oall)-oh include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride and sodium borohydride.

    Substitution reagents: Such as alkyl halides and acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds .

Scientific Research Applications

Fmoc-d-asp(oall)-oh has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Fmoc-d-asp(oall)-oh involves the protection of the amino group during peptide synthesis. The Fmoc group is removed under basic conditions, allowing the amino group to participate in peptide bond formation. The allyl group serves as a protecting group for the carboxyl group, which can be removed under specific conditions to allow for further reactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Fmoc-d-asp(oall)-oh include:

Uniqueness

Fmoc-d-asp(oall)-oh is unique due to its specific combination of protecting groups, which provide versatility in peptide synthesis. The Fmoc group offers easy removal under mild conditions, while the allyl group provides stability during various synthetic steps .

Properties

Molecular Formula

C22H20NO6-

Molecular Weight

394.4 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-prop-2-enoxybutanoate

InChI

InChI=1S/C22H21NO6/c1-2-11-28-20(24)12-19(21(25)26)23-22(27)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,25,26)/p-1/t19-/m1/s1

InChI Key

FBNFRRNBFASDKS-LJQANCHMSA-M

Isomeric SMILES

C=CCOC(=O)C[C@H](C(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

C=CCOC(=O)CC(C(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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